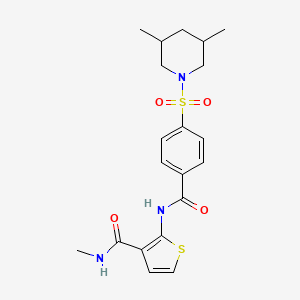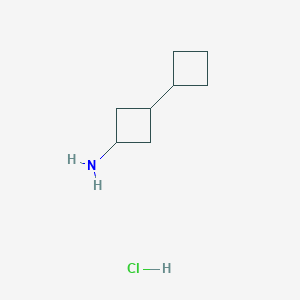
3-Cyclobutylcyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molar mass of 161.67 g/mol . It is a mixture of isomers and is primarily used in pharmaceutical testing and research . The compound is characterized by its unique cyclobutyl and cyclobutanamine structures, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclobutylcyclobutan-1-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process can be complex due to the formation of multiple products, including secondary and tertiary amines and their salts . The reaction conditions often require a large excess of ammonia to favor the formation of primary amines .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The specific methods used can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenoalkanes, acyl chlorides, and acid anhydrides . The reaction conditions typically involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, amine oxides, and substituted amines .
Aplicaciones Científicas De Investigación
3-Cyclobutylcyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Investigated for its potential biological activities and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique cyclobutyl and cyclobutanamine structures allow it to engage in various biochemical interactions, potentially affecting neurotransmitter systems and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclobutylcyclobutan-1-amine hydrochloride include other cyclobutyl and cyclobutanamine derivatives, such as:
- Cyclobutylamine
- Cyclobutanamine
- Cyclobutylmethylamine
Uniqueness
This compound is unique due to its combination of cyclobutyl and cyclobutanamine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-cyclobutylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOCURCJVGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2578307.png)
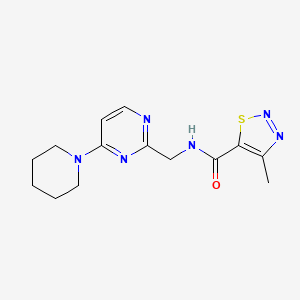
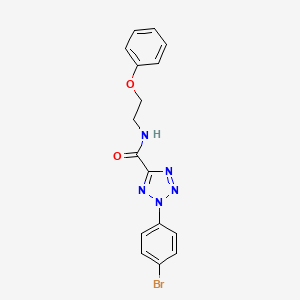
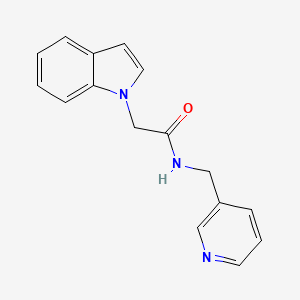
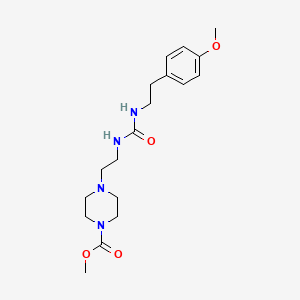
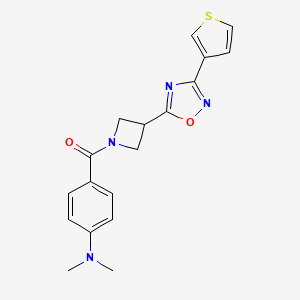
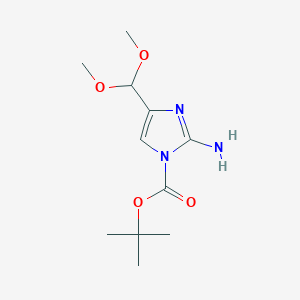
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
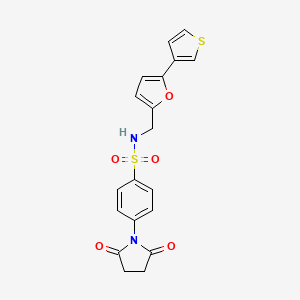
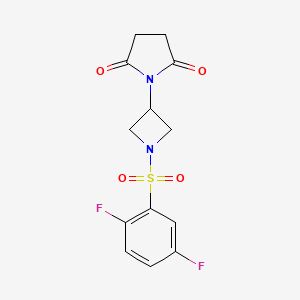
amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)
